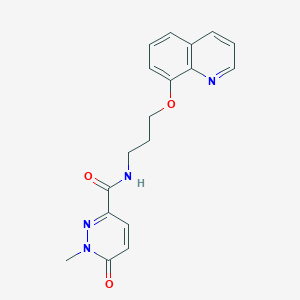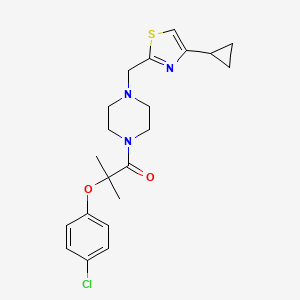
2-(4-Chlorophenoxy)-1-(4-((4-cyclopropylthiazol-2-yl)methyl)piperazin-1-yl)-2-methylpropan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-Chlorophenoxy)-1-(4-((4-cyclopropylthiazol-2-yl)methyl)piperazin-1-yl)-2-methylpropan-1-one is a useful research compound. Its molecular formula is C21H26ClN3O2S and its molecular weight is 419.97. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis and Biological Activities
Antimicrobial Activities : Research on derivatives related to "2-(4-Chlorophenoxy)-1-(4-((4-cyclopropylthiazol-2-yl)methyl)piperazin-1-yl)-2-methylpropan-1-one" has shown that these compounds can possess antimicrobial properties. A study detailed the synthesis of novel 1,2,4-triazole derivatives, which were evaluated for their antimicrobial activities, with some showing good or moderate activity against test microorganisms (Bektaş, Karaali, Sahin, Demirbaş, Karaoglu, & Demirbas, 2007).
Pharmacological Evaluation : Another research avenue involves the synthesis of compounds for pharmacological evaluation. An efficient synthesis was reported for a compound showing potent PPARpan agonist activity, demonstrating the chemical's relevance in drug discovery and development (Guo, Erickson, Fitzgerald, Matsuoka, Rafferty, Sharp, Sickles, & Wisowaty, 2006).
Antifungal and Antiprotozoal Activities : Additionally, novel derivatives have been synthesized and evaluated for their antifungal and antiprotozoal activities. These studies highlight the potential of such compounds in treating diseases caused by fungi and protozoa, with some derivatives showing high activity against specific strains (Faist, Seebacher, Saf, Brun, Kaiser, & Weis, 2012).
Chemical Synthesis and Structural Analysis
Chemical Synthesis : The compound's synthesis involves multiple steps, including reactions with primary amines, Schiff base formation, and Mannich base derivatives, illustrating the complexity and versatility of chemical synthesis routes for such molecules (Akopyan, Papoyan, Gevorgyan, & Panosyan, 2013).
Structural Characterization : Structural characterization is crucial for understanding the chemical and physical properties of these compounds. For example, the crystal structure of related piperazine derivatives has been determined, providing insights into their molecular configurations and potential interaction mechanisms with biological targets (Song, Chidan Kumar, Chandraju, Naveen, & Li, 2012).
Propriétés
IUPAC Name |
2-(4-chlorophenoxy)-1-[4-[(4-cyclopropyl-1,3-thiazol-2-yl)methyl]piperazin-1-yl]-2-methylpropan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26ClN3O2S/c1-21(2,27-17-7-5-16(22)6-8-17)20(26)25-11-9-24(10-12-25)13-19-23-18(14-28-19)15-3-4-15/h5-8,14-15H,3-4,9-13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSYNQDWISFGXSN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)N1CCN(CC1)CC2=NC(=CS2)C3CC3)OC4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26ClN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

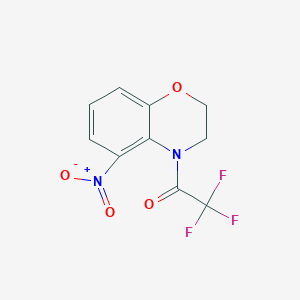
![2-(5-(thiophen-2-yl)isoxazole-3-carbonyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2729040.png)
![2-(4-((6-Phenylthieno[2,3-d]pyrimidin-4-yl)thio)butyl)isoindoline-1,3-dione](/img/structure/B2729041.png)
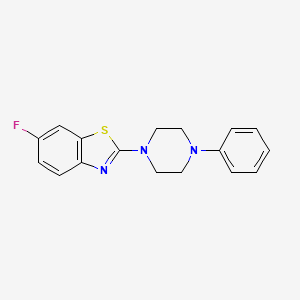

![2-Chloro-N-methyl-N-[[3-(4-methyl-1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]methyl]propanamide](/img/structure/B2729047.png)
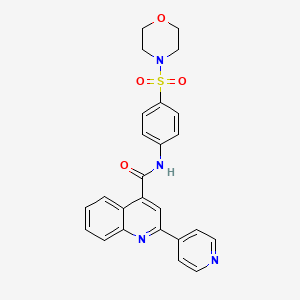
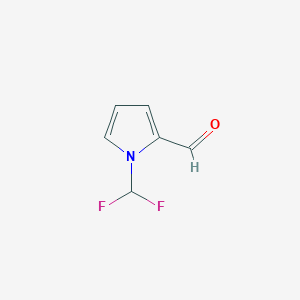
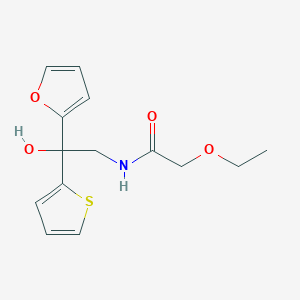
![N-(1-(benzo[b]thiophen-3-yl)propan-2-yl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide](/img/structure/B2729054.png)

![Cyclobutyl(7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)methanone](/img/structure/B2729056.png)
![Methyl 2-[6-oxo-4-(trifluoromethyl)pyrimidin-1-yl]acetate](/img/structure/B2729057.png)
